methyl S-(4-fluorophenyl)cysteinate
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Overview
Description
Methyl S-(4-fluorophenyl)cysteinate is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is a derivative of cysteine, an amino acid, and features a fluorobenzyl group, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-fluorophenyl)cysteinate typically involves the reaction of 4-fluorobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl S-(4-fluorophenyl)cysteinate has been studied for its potential neuroprotective effects. Research has shown that it can protect neurons from ischemic injury by modulating oxidative stress and apoptosis pathways . It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
In addition to its neuroprotective properties, this compound has applications in medicinal chemistry as a building block for the synthesis of more complex molecules
Mechanism of Action
The neuroprotective effects of methyl S-(4-fluorophenyl)cysteinate are primarily mediated through the activation of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell survival and apoptosis. By activating PI3K/AKT, the compound increases the levels of anti-apoptotic proteins such as Bcl-2 and decreases the levels of pro-apoptotic proteins such as Bax and Bim . Additionally, it reduces oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Comparison with Similar Compounds
Methyl S-(4-fluorophenyl)cysteinate can be compared to other cysteine derivatives and fluorobenzyl compounds. Similar compounds include:
Methyl S-(4-fluorobenzyl)-L-cysteinate: Another cysteine derivative with similar neuroprotective properties.
S-allyl-L-cysteine: Known for its antioxidant and anti-inflammatory effects.
Gallic acid conjugates: These compounds also exhibit neuroprotective and antioxidant properties.
Properties
Molecular Formula |
C10H12FNO2S |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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